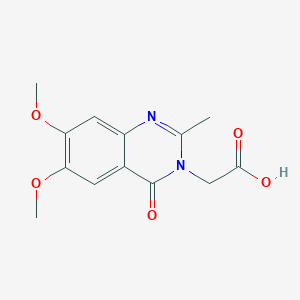

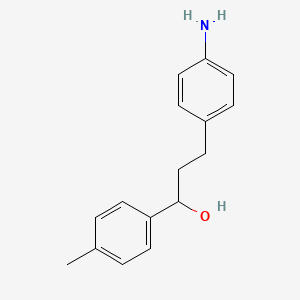

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, also known as 2-MMOQA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a quinazolinone derivative with a molecular weight of 248.28 g/mol and a melting point of 232-234 °C. 2-MMOQA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action and potential therapeutic applications.

科学的研究の応用

Anticonvulsant Activity

One notable application of derivatives of this compound is in the development of anticonvulsant drugs. A study by Wassim El Kayal et al. (2019) demonstrated the synthesis and evaluation of new derivatives for anticonvulsant activity. They developed a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and identified compounds with promising experimental anticonvulsant activity without impairing motor coordination in mice. This research suggests a potential mechanism involving the inhibition of carbonic anhydrase II as the basis for the anticonvulsive effect El Kayal et al., 2019.

Antimicrobial and Anti-inflammatory Activities

Another application is found in the synthesis of Schiff bases from 2-methyl-3-aminoquinazolin-4(3H)-ones, which exhibited significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. The study by S. Sahu et al. (2008) showcased the potential of these compounds in treating various conditions, highlighting their diverse biological activities Sahu et al., 2008.

Analgesic-Anti-inflammatory and Antimicrobial Activities

Further research into acetic acid hydrazide containing 5-methyl-2-benzoxazolinone derivatives by Umut Salgın-Gökşen et al. (2007) explored their analgesic-anti-inflammatory and antimicrobial activities. While showing high activity in the analgesic and anti-inflammatory domains, these compounds were found mostly inactive against bacteria and fungi, indicating their selective biological effects Salgın-Gökşen et al., 2007.

Redox-Annulations and C-H Functionalization

Research on redox-annulations of cyclic amines with electron-deficient o-tolualdehydes presents another application. A study by Anirudra Paul et al. (2019) highlighted the use of acetic acid as a solvent and promoter in transformations involving dual C-H functionalization. This methodology provides a novel approach to synthesize complex organic compounds, underscoring the versatility of derivatives in synthetic chemistry Paul et al., 2019.

特性

IUPAC Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHNYMMNIPFOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)

![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)